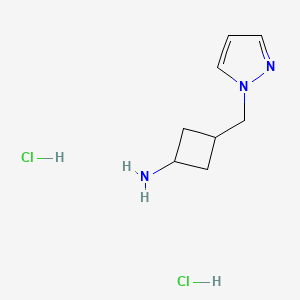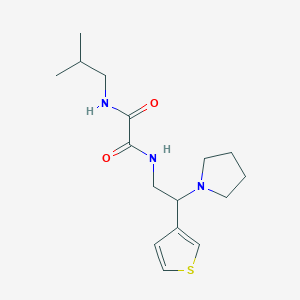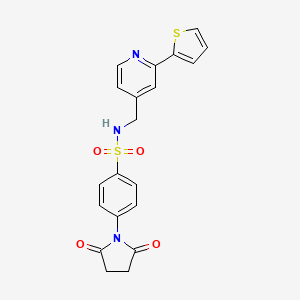
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide, commonly known as BTF, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. BTF is a synthetic compound that has been synthesized through a multi-step organic synthesis process.
Wirkmechanismus
The mechanism of action of BTF is not fully understood. However, it is believed that BTF exerts its effects by inhibiting the activity of certain enzymes involved in cellular processes. BTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. BTF has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. BTF has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. BTF has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of certain enzymes. Additionally, BTF has been shown to reduce neuronal cell death by inhibiting the activity of certain enzymes involved in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
BTF has several advantages for lab experiments. BTF is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying cellular processes. BTF has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, BTF has some limitations for lab experiments. BTF has poor solubility in water, which can limit its use in certain experiments. Additionally, BTF has a short half-life in vivo, which can limit its effectiveness in certain animal studies.
Zukünftige Richtungen
There are several future directions for BTF research. BTF has shown potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Future studies could focus on optimizing the synthesis of BTF to improve its yield and purity. Additionally, future studies could focus on developing BTF analogs with improved solubility and longer half-life. Furthermore, future studies could focus on elucidating the mechanism of action of BTF to better understand its effects on cellular processes. Overall, BTF has significant potential as a small molecule for biomedical research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
BTF is synthesized through a multi-step organic synthesis process. The synthesis involves the reaction of 2,6-difluorobenzoyl chloride with 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with thionyl chloride to yield the final product, BTF. The synthesis of BTF has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
BTF has been extensively studied for its potential applications in biomedical research. BTF has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. BTF has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, BTF has been shown to have neuroprotective properties by reducing neuronal cell death.
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-18-7-4-8-19(25)22(18)23(29)26-17-10-11-20-16(13-17)9-12-21(28)27(20)14-15-5-2-1-3-6-15/h1-8,10-11,13H,9,12,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKJIGPOPWHRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Bromothiophen-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870242.png)
![N-isobutyl-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2870244.png)
![N-(3,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870245.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2870247.png)




methanone](/img/structure/B2870255.png)
![3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2870256.png)
